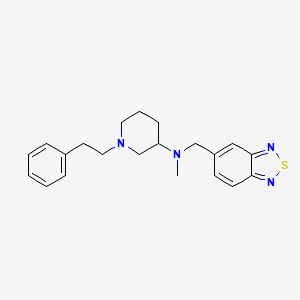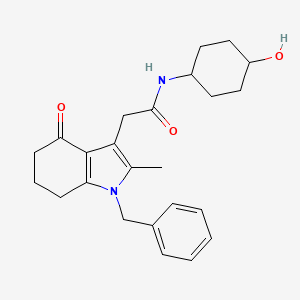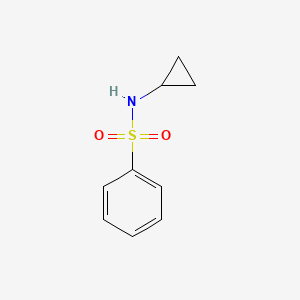![molecular formula C22H17N3O B6058954 N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPB is a small molecule that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide exerts its effects by targeting the Nrf2-Keap1 pathway. This pathway regulates the expression of various antioxidant genes and plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide binds to Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the transcription of various antioxidant genes.
Biochemical and Physiological Effects:
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the expression of antioxidant genes and reduce oxidative stress in cells. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells and protect against neurodegeneration. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the major advantages of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide in lab experiments is its ability to target the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is also a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. However, one of the limitations of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
未来方向
There are several future directions for research on N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide. One of the areas of research is the development of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide-based drugs for the treatment of various diseases. Another area of research is the identification of new targets of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and the elucidation of its mechanism of action. Furthermore, research on the toxicity of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and its potential side effects is needed to ensure its safe use in clinical settings.
合成方法
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide can be synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is the Suzuki coupling reaction. This method involves the reaction of 4-bromoacetophenone with 1-phenyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to yield N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide.
科学研究应用
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been used in cancer research to inhibit the growth of cancer cells by targeting the Nrf2-Keap1 pathway. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been used in neuroscience research to study the role of the Nrf2-Keap1 pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been used in cardiovascular research to study the role of the Nrf2-Keap1 pathway in oxidative stress-induced cardiovascular diseases.
属性
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(17-9-3-1-4-10-17)24-21-14-8-7-13-20(21)18-15-23-25(16-18)19-11-5-2-6-12-19/h1-16H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGUVXABPWODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)

![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)

![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)

![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![3-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)